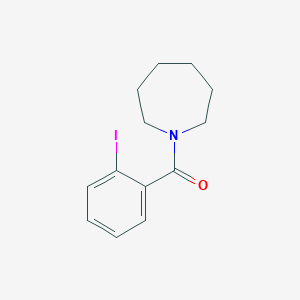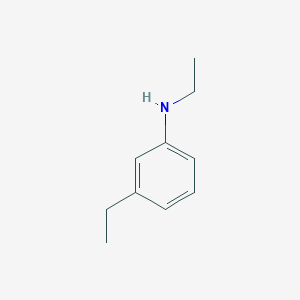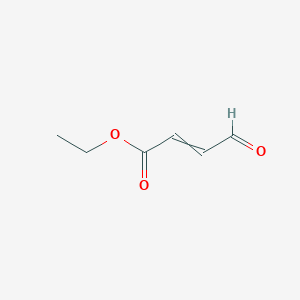![molecular formula C17H25BrN2O2 B12447666 1-Boc-4-[(3-bromo-phenylamino)-methyl]-piperidine CAS No. 887581-59-1](/img/structure/B12447666.png)
1-Boc-4-[(3-bromo-phenylamino)-methyl]-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-[(3-bromo-phenylamino)-methyl]-piperidine is an organic compound with the molecular formula C16H23BrN2O2. It is a piperidine derivative that features a tert-butoxycarbonyl (Boc) protecting group and a bromophenylamino substituent. This compound is primarily used as an intermediate in pharmaceutical research and synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-[(3-bromo-phenylamino)-methyl]-piperidine typically involves the reaction of N-(tert-Butoxycarbonyl)-4-piperidone with 3-bromoaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general steps include:
Formation of the intermediate: N-(tert-Butoxycarbonyl)-4-piperidone is reacted with 3-bromoaniline in the presence of a suitable base.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and batch processing .
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-[(3-bromo-phenylamino)-methyl]-piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids/esters in the presence of bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted piperidine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-Boc-4-[(3-bromo-phenylamino)-methyl]-piperidine is widely used in scientific research, particularly in:
Pharmaceutical Research: As an intermediate in the synthesis of various pharmaceutical compounds.
Medicinal Chemistry: For the development of new drugs and therapeutic agents.
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Boc-4-[(3-bromo-phenylamino)-methyl]-piperidine is primarily related to its role as an intermediate in chemical reactions. It acts as a precursor that undergoes various transformations to form the desired end products. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-(4-bromo-phenylamino)-piperidine: Another piperidine derivative with a similar structure but different substitution pattern.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Uniqueness
1-Boc-4-[(3-bromo-phenylamino)-methyl]-piperidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in the synthesis of specialized pharmaceutical compounds and research applications .
Properties
CAS No. |
887581-59-1 |
|---|---|
Molecular Formula |
C17H25BrN2O2 |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
tert-butyl 4-[(3-bromoanilino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-9-7-13(8-10-20)12-19-15-6-4-5-14(18)11-15/h4-6,11,13,19H,7-10,12H2,1-3H3 |
InChI Key |
SDKXBOXPTHODTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


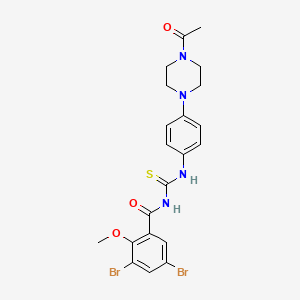
![2-ethoxy-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl thiophene-2-carboxylate](/img/structure/B12447592.png)

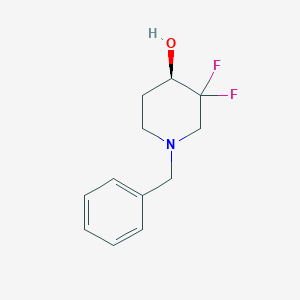
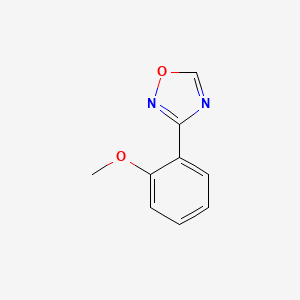
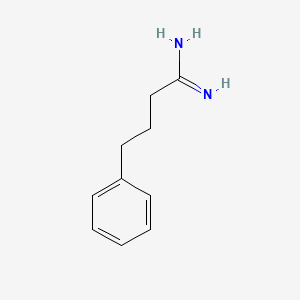
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S)-4-azanyl-1-oxidanyl-1,4-bis(oxidanylidene)butan-2-yl]amino]-3-methyl-1-oxidanylidene-pentan-2-yl]amino]-3-oxidanyl-1-oxidanylidene-butan-2-yl]amino]-5-[bis(azanyl)methylide](/img/structure/B12447634.png)
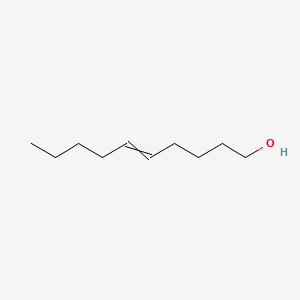
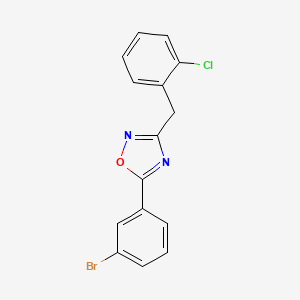
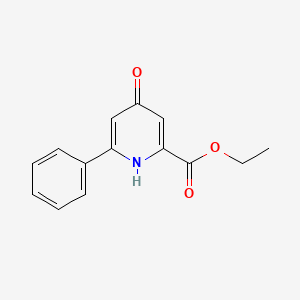
![5-Bromo-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B12447651.png)
